2-Methyl-2-octanol-d3
Description
Properties
Molecular Formula |
C₉H₁₇D₃O |
|---|---|
Molecular Weight |
147.27 |
Synonyms |
NSC 21984-d3; n-Hexyldimethylcarbinol-d3 |
Origin of Product |
United States |
**advanced Synthetic Methodologies for Regioselective and Stereoselective Deuteration of 2 Methyl 2 Octanol D3**
Deuterium (B1214612) Incorporation Strategies: Chemo-, Regio-, and Stereoselective Approaches for Tertiary Alcohols
The synthesis of deuterated tertiary alcohols requires strategies that offer high control over the position and stereochemistry of deuterium incorporation. While direct hydrogen-isotope exchange (HIE) is a common method for deuterating molecules, it is often challenging for tertiary alcohols. Many catalytic systems that are effective for primary and secondary alcohols, such as those based on ruthenium or iridium that proceed via an oxidation-reduction cycle, are ineffective for tertiary alcohols due to the absence of an α-hydrogen. nih.govsnnu.edu.cn
The most effective and widely adopted strategy for the synthesis of specifically labeled tertiary alcohols like 2-Methyl-2-octanol-d3 is a constructive or synthetic approach rather than a post-synthetic exchange. The Grignard reaction stands out as a superior method, offering exceptional chemo- and regioselectivity. organic-chemistry.orgmasterorganicchemistry.com This method involves the nucleophilic addition of an organomagnesium halide to a ketone. To synthesize this compound, where the deuterium label is on one of the methyl groups, the reaction is designed between a deuterated methyl Grignard reagent (CD₃MgI) and 2-octanone. biosynth.compearson.com
This approach offers several advantages:
Chemoselectivity: The Grignard reagent selectively attacks the electrophilic carbonyl carbon, leaving other functional groups in the molecule intact.
Regioselectivity: The position of the deuterium label is precisely controlled by the choice of the deuterated precursor. Using methyl-d3-magnesium iodide ensures the label is exclusively on the newly introduced methyl group. pearson.com
Stereoselectivity: While 2-Methyl-2-octanol (B126132) is achiral, the principles of stereoselective synthesis of other tertiary alcohols are well-established. For chiral tertiary alcohols, stereocontrol can be achieved through the use of chiral substrates, reagents, or catalysts, demonstrating the potential for creating complex stereodefined deuterated molecules. nih.govnih.gov
Alternative direct C-H activation methods using transition metals like iridium or rhodium can deuterate unactivated C(sp³)–H bonds in alkyl chains. rsc.orgnih.gov However, these methods often suffer from a lack of perfect regioselectivity, with a tendency to react at the most sterically accessible or electronically activated C-H bonds, making them unsuitable for the specific synthesis of the 2-methyl-d3 isotopologue. researchgate.net
Design and Synthesis of Deuterated Precursors for this compound
The successful synthesis of this compound hinges on the preparation of high-purity deuterated precursors. The primary synthetic route involves the reaction of 2-octanone with methyl-d3-magnesium iodide.
Synthesis of 2-Octanone: 2-Octanone is a commercially available ketone that can be synthesized through several established methods. A common laboratory preparation involves the oxidation of the corresponding secondary alcohol, 2-octanol. chemdad.comchemicalbook.com Another efficient method is the hydration of a terminal alkyne, 1-octyne, in the presence of an acid catalyst. chemdad.com Commercial production may involve the condensation of acetone and pentanal, followed by hydrogenation. chemicalbook.comwikipedia.org
Synthesis of Methyl-d3-magnesium iodide (CD₃MgI): This critical deuterated Grignard reagent is the source of the isotopic label. It is prepared by the reaction of iodomethane-d3 (CD₃I) with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF). biosynth.comchemicalbook.com The reaction must be conducted under strictly anhydrous conditions to prevent quenching of the highly basic Grignard reagent by protic sources. Methyl-d3-magnesium iodide is commercially available as a solution in diethyl ether. biosynth.comchemicalbook.com Its primary application is in organic synthesis to introduce a deuterated methyl group for isotopic labeling studies. chemicalbook.com
Reaction Scheme: Synthesis of this compound
Precursor 2 Synthesis: CD₃I + Mg --(Anhydrous Ether)--> CD₃MgI (Iodomethane-d3 to Methyl-d3-magnesium iodide)
Final Reaction: CH₃(CH₂)₅C(=O)CH₃ + CD₃MgI --(1. Ether; 2. H₃O⁺/D₂O)--> CH₃(CH₂)₅C(OH)(CH₃)(CD₃) (2-Octanone + Grignard Reagent to this compound)
**comprehensive Spectroscopic Characterization and Isotopic Site Determination of 2 Methyl 2 Octanol D3**
Vibrational Spectroscopy (FTIR, Raman) for Detection of Isotopic Shifts and Conformational Insights
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of molecules. In the case of 2-Methyl-2-octanol-d3, these methods are particularly insightful for confirming the site of isotopic labeling and offering a deeper understanding of the molecule's conformational dynamics. The substitution of three hydrogen atoms with deuterium (B1214612) on one of the methyl groups induces predictable shifts in the vibrational frequencies of the associated bonds, providing a clear spectral signature of deuteration.
The analysis of the vibrational spectra of this compound is best understood by first considering the spectrum of its non-deuterated counterpart, 2-Methyl-2-octanol (B126132). As a tertiary alcohol, its spectrum is characterized by several key vibrational modes. spectroscopyonline.com The most prominent feature in the FTIR spectrum is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration, broadened due to hydrogen bonding. spectroscopyonline.com The C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed in the 2850-3000 cm⁻¹ range. The C-O stretching vibration for a tertiary alcohol typically appears as a strong band between 1100 and 1210 cm⁻¹. spectroscopyonline.com
Upon deuteration of a methyl group, significant changes are expected in the vibrational spectrum. The most direct evidence of deuteration is the appearance of C-D stretching and bending modes. The C-D stretching vibrations are expected to appear in the 2100-2250 cm⁻¹ region, a range that is generally free from other fundamental vibrations, making them easily identifiable. nih.gov This shift to a lower wavenumber is a direct consequence of the heavier mass of deuterium compared to hydrogen. libretexts.org
The following interactive data table summarizes the key expected vibrational modes for 2-Methyl-2-octanol and the predicted shifts for this compound based on established isotopic effects.
| Vibrational Mode | 2-Methyl-2-octanol (cm⁻¹) | Predicted this compound (cm⁻¹) | Spectroscopic Technique | Notes |
|---|---|---|---|---|
| O-H Stretch | ~3400 (broad) | ~3400 (broad) | FTIR, Raman | Largely unaffected by methyl deuteration. |
| C-H Stretch (CH₃, CH₂) | 2850-3000 | 2850-3000 | FTIR, Raman | Remaining C-H bonds will still be present. |
| C-D Stretch (CD₃) | N/A | ~2100-2250 | FTIR, Raman | Key indicator of successful deuteration. |
| CH₃ Bending | ~1450-1470, ~1375 | ~1450-1470, ~1375 | FTIR | Modes for the remaining CH₃ group. |
| CD₃ Bending | N/A | ~950-1100 | FTIR | Deformation modes shifted to lower wavenumbers. |
| C-O Stretch | ~1150-1210 | ~1150-1210 | FTIR | Minor shifts possible due to coupling. |
Detailed Research Findings and Conformational Insights
The precise frequencies and intensities of the vibrational modes in both FTIR and Raman spectra are sensitive to the local chemical environment and the molecule's conformation. For this compound, the introduction of the CD₃ group can provide subtle but valuable conformational insights. The rotational position (conformation) of the deuterated methyl group relative to the rest of the molecule can influence the coupling of its vibrational modes with other parts of the molecule.
In Raman spectroscopy, while the O-H stretch is typically a weak signal, the C-H and C-D stretching regions can provide complementary information to the FTIR spectrum. mdpi.com The symmetric and asymmetric stretching modes of the remaining CH₃ and CH₂ groups, as well as the newly introduced CD₃ group, can be analyzed. The polarization of Raman bands can also aid in the assignment of symmetric and asymmetric vibrations. researchgate.net
Isotopic labeling with deuterium can also simplify complex regions of the spectrum. The replacement of CH₃ bending modes with CD₃ bending modes at lower frequencies can help to resolve overlapping peaks in the fingerprint region (below 1500 cm⁻¹), allowing for a more detailed assignment of the skeletal vibrations of the molecule. This clarification can aid in studying intermolecular interactions and the effects of solvent on the conformational preferences of this compound.
**applications of 2 Methyl 2 Octanol D3 in Mechanistic Organic and Enzymatic Chemistry**
Kinetic Isotope Effect (KIE) Studies for Elucidating Reaction Mechanisms Involving 2-Methyl-2-octanol-d3
The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org By comparing the reaction rate of a substrate containing hydrogen (kH) to its deuterated counterpart (kD), the KIE (kH/kD) can provide insight into the rate-determining step and the nature of the transition state. wikipedia.orglibretexts.org
Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. utdallas.edu For a C-H/C-D bond, the C-D bond has a lower zero-point vibrational energy, requiring more energy to be broken. princeton.edu This typically results in a "normal" primary KIE, where kH/kD > 1. The magnitude of the PKIE can provide information about the transition state geometry. princeton.edu In a hypothetical oxidation reaction where a C-H bond of the methyl group in 2-methyl-2-octanol (B126132) is cleaved in the rate-determining step, substituting it with this compound would be expected to exhibit a significant primary kinetic isotope effect.
Secondary Kinetic Isotope Effects (SKIEs) arise when the isotopically substituted bond is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.org SKIEs are often associated with changes in hybridization at the carbon atom bearing the isotope. wikipedia.org For instance, if this compound were involved in a reaction where the hydroxyl group leaves to form a carbocation intermediate (an SN1-type reaction), a secondary kinetic isotope effect would be expected. The change in hybridization of the C2 carbon from sp3 to sp2 in the transition state would lead to an altered vibrational environment for the adjacent deuterated methyl group.
Below is a hypothetical data table illustrating expected KIE values for reactions involving this compound:
| Reaction Type | Isotopic Position | Expected KIE (kH/kD) | Interpretation |
| C-H/D Bond Cleavage (Oxidation) | Primary | ~2-7 | C-H bond cleavage is part of the rate-determining step. |
| SN1 Solvolysis | Secondary (α) | ~1.1-1.3 | Change in hybridization from sp3 to sp2 at the reaction center in the transition state. |
| SN2 Substitution | Secondary (α) | ~0.95-1.05 | Minimal change in hybridization at the reaction center in the transition state. |
This table presents hypothetical data based on established principles of kinetic isotope effects.
Precise measurement of kinetic isotope effects is crucial for their mechanistic interpretation. A typical experimental design involves the independent synthesis of both the non-deuterated (2-methyl-2-octanol) and deuterated (this compound) substrates. The rates of reaction for both isotopologues are then measured under identical conditions. This can be achieved by monitoring the disappearance of the reactant or the appearance of the product over time using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.
For competitive experiments, an equimolar mixture of the labeled and unlabeled substrates can be used. The relative amounts of the products formed from each substrate are then determined, often using mass spectrometry (MS) or NMR, to calculate the KIE.
Data Interpretation:
A large primary KIE (typically > 2) strongly suggests that the C-H bond at the labeled position is being broken in the rate-determining step.
A small secondary KIE can provide subtle details about the transition state structure. For example, a normal secondary KIE (kH/kD > 1) in a solvolysis reaction would support a more carbocation-like transition state.
The absence of a significant KIE (kH/kD ≈ 1) indicates that the bond to the deuterium (B1214612) is not significantly involved in the rate-determining step.
Deuterium Labeling as a Mechanistic Probe for Tracing Molecular Rearrangements and Intermediate Formation
Deuterium's unique mass makes it an excellent tracer for following the path of atoms and functional groups during complex chemical reactions. chem-station.com By strategically placing a deuterium label, such as in this compound, chemists can track molecular rearrangements and identify the formation of transient intermediates.
For example, in acid-catalyzed dehydration of 2-methyl-2-octanol, a carbocation intermediate is formed. If this intermediate undergoes a rearrangement, such as a hydride or alkyl shift, the position of the deuterium label in the final alkene products can reveal the mechanistic pathway. If this compound were subjected to these conditions, the location of the -CD3 group in the resulting octene isomers would provide direct evidence of any methyl group migration.
The following table illustrates a hypothetical outcome of a rearrangement study:
| Proposed Intermediate | Expected Product from this compound | Deuterium Position | Mechanistic Insight |
| No Rearrangement | 2-methyl-1-octene-d3 | On the methyl group | Direct elimination from the initial carbocation. |
| 1,2-Hydride Shift | 2-methyl-2-octene-d3 | On the methyl group | A secondary carbocation is formed and then elimination occurs. |
| 1,2-Methyl Shift | 3,3-dimethyl-1-heptene-d0 | No deuterium in product | The deuterated methyl group has migrated. |
This table presents hypothetical data to illustrate the use of deuterium labeling in tracing molecular rearrangements.
Investigation of Solvent Isotope Effects in Reactions Catalyzed by or Involving Deuterated Alcohols
Solvent isotope effects (SIEs) are observed when a reaction is carried out in a deuterated solvent, such as D2O or a deuterated alcohol, instead of its protic counterpart. chem-station.comnih.gov These effects can provide valuable information about the role of the solvent in the reaction mechanism, particularly in proton transfer steps. nih.govnih.gov
If a reaction involving this compound were conducted in a protic solvent, the focus would be on the substrate KIE. Conversely, if 2-methyl-2-octanol were a reactant in a reaction where the bulk solvent was a deuterated alcohol (e.g., methanol-d4), any observed rate change would be a solvent isotope effect. This can help to determine if solvent molecules are directly involved in the transition state, for instance, by acting as a proton donor or acceptor.
Consider a hypothetical acid-catalyzed reaction where 2-methyl-2-octanol is a substrate. By comparing the reaction rate in a standard alcohol solvent (ROH) versus its deuterated counterpart (ROD), insights into the proton transfer mechanism can be gained.
| Solvent | Relative Rate (kROH / kROD) | Interpretation |
| CH3OH vs. CH3OD | > 1 (Normal SIE) | A proton transfer from the solvent is involved in the rate-determining step. |
| CH3OH vs. CH3OD | < 1 (Inverse SIE) | The protonated substrate is more stabilized in the deuterated solvent in a pre-equilibrium step. |
| CH3OH vs. CH3OD | ≈ 1 | The solvent is not significantly involved in proton transfer in the rate-determining step. |
This table illustrates hypothetical solvent isotope effects and their mechanistic interpretations.
**role of 2 Methyl 2 Octanol D3 in Advanced Quantitative Analytical Methodologies**
Development and Validation of Isotope Dilution Mass Spectrometry (IDMS) Methods
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving high-accuracy quantitative measurements. The core principle of IDMS lies in the addition of a known amount of an isotopically labeled standard (like 2-Methyl-2-octanol-d3) to a sample before processing. The ratio of the unlabeled analyte to the labeled standard is then measured by a mass spectrometer.
For the analysis of volatile and semi-volatile organic compounds, GC-MS is a widely used technique. A deuterated internal standard such as this compound would be particularly beneficial in GC-MS for several reasons:
Correction for Extraction Inefficiencies: It would co-extract with the native analyte, thereby compensating for any losses during sample preparation.
Compensation for Injection Variability: It would account for variations in the injected volume.
Correction for Ionization and Fragmentation Differences: It would experience similar ionization and fragmentation patterns as the analyte in the mass spectrometer's ion source, correcting for fluctuations in instrument performance.
A hypothetical application could involve the quantification of 2-Methyl-2-octanol (B126132) in a complex matrix, such as environmental or biological samples. The table below illustrates a theoretical dataset from a GC-MS experiment.
| Sample ID | Analyte Peak Area (2-Methyl-2-octanol) | Internal Standard Peak Area (this compound) | Analyte/IS Ratio | Calculated Concentration (µg/L) |
| Blank | 0 | 150,000 | 0.00 | 0.00 |
| Standard 1 | 15,000 | 151,000 | 0.10 | 1.0 |
| Standard 2 | 76,000 | 149,500 | 0.51 | 5.0 |
| Standard 3 | 152,000 | 150,500 | 1.01 | 10.0 |
| Sample 1 | 55,000 | 148,000 | 0.37 | 3.7 |
| Sample 2 | 98,000 | 152,000 | 0.64 | 6.4 |
This is a hypothetical data table and does not represent actual experimental results.
For non-volatile or thermally labile compounds, LC-MS is the analytical method of choice. In LC-MS, a deuterated internal standard like this compound would serve a similar purpose to its role in GC-MS, with a particular emphasis on compensating for matrix effects.
Strategies for Matrix Effect Compensation and Enhanced Analytical Precision Using Deuterated Analogs
The "matrix effect" is a significant challenge in LC-MS, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Deuterated internal standards are the gold standard for correcting matrix effects because they co-elute with the analyte and experience the same ionization suppression or enhancement.
By adding this compound to samples and calibration standards, any variation in the MS signal due to matrix effects would affect both the analyte and the internal standard proportionally. The ratio of their signals would therefore remain constant, leading to enhanced analytical precision and accuracy.
The table below illustrates how a deuterated internal standard can compensate for matrix effects.
| Sample Type | Analyte Response | Internal Standard Response | Analyte/IS Ratio |
| Standard in Solvent | 100,000 | 100,000 | 1.00 |
| Sample in Matrix (with suppression) | 50,000 | 50,000 | 1.00 |
| Sample in Matrix (with enhancement) | 150,000 | 150,000 | 1.00 |
This is a hypothetical data table and does not represent actual experimental results.
Calibration and Quantification Protocols Utilizing this compound as a Reference Standard
In a typical quantitative workflow, a calibration curve would be constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards. The concentration of the analyte in an unknown sample is then determined by measuring its analyte-to-internal-standard ratio and interpolating from the calibration curve.
The use of this compound as a reference standard would involve its addition at a constant concentration to all standards and samples. This ensures that the ratio-based quantification remains accurate even if there are variations in sample volume, extraction efficiency, or instrument response.
**research Applications of 2 Methyl 2 Octanol D3 in Controlled Biological and Biochemical Systems**
Deuterium (B1214612) as a Tracer for Elucidating Metabolic Pathways in In Vitro and Ex Vivo Models
In metabolic studies, deuterated compounds serve as tracers. When a biological system is exposed to a deuterium-labeled substrate, the labeled molecules can be tracked as they are processed through various metabolic pathways. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can detect the presence and location of deuterium in metabolites, providing a clear picture of the metabolic fate of the parent compound.
Hypothetical Application of 2-Methyl-2-octanol-d3:
Should research be undertaken, this compound could be introduced to in vitro cell cultures or ex vivo tissue samples to investigate its metabolic breakdown and the subsequent incorporation of its deuterated fragments into other biomolecules. This would help in understanding how tertiary alcohols are metabolized by living systems.
Table 1: Potential Metabolites of this compound in a Hypothetical In Vitro Study
| Potential Metabolite | Deuterium Label Location | Analytical Technique |
| Oxidized derivatives (e.g., ketones, carboxylic acids) | On the carbon backbone | GC-MS, LC-MS |
| Glucuronide conjugates | Intact deuterated methyl group | NMR, LC-MS/MS |
| Sulfate conjugates | Intact deuterated methyl group | LC-MS/MS |
Probing Enzymatic Reaction Mechanisms and Substrate Turnover Rates Using Isotopic Labeling
The kinetic isotope effect (KIE) is a key principle utilized when studying enzymatic reactions with deuterated substrates. The C-D bond is stronger than the C-H bond, and as a result, reactions that involve the breaking of a C-D bond will proceed at a slower rate. By comparing the reaction rates of the deuterated and non-deuterated forms of a substrate, researchers can determine if the breaking of that specific C-H bond is a rate-determining step in the enzymatic mechanism.
Hypothetical Application of this compound:
If an enzyme is suspected of metabolizing 2-Methyl-2-octanol (B126132) by abstracting a hydrogen atom from the deuterated methyl group, a significant KIE would be observed when comparing its turnover rate to that of the non-deuterated form. This would provide strong evidence for the specific mechanism of the enzyme.
Table 2: Hypothetical Kinetic Isotope Effect Data for an Enzyme Metabolizing 2-Methyl-2-octanol
| Substrate | Enzyme Activity (units/mg) | Turnover Rate (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| 2-Methyl-2-octanol | 100 | 50 | 1.0 |
| This compound | 50 | 25 | 2.0 |
Investigation of Biosynthetic Routes and Metabolite Profiling with Deuterium Enrichment
Deuterium-labeled compounds can also be used to enrich specific metabolite pools, allowing for a more detailed analysis of biosynthetic pathways. By supplying a deuterated precursor, scientists can follow the incorporation of the label into a series of downstream products. This provides a dynamic view of how complex molecules are synthesized in biological systems.
Hypothetical Application of this compound:
While 2-Methyl-2-octanol is not a primary metabolite, if it were found to be a precursor in a specialized biosynthetic pathway (e.g., in microorganisms), this compound could be used to trace the path of the carbon skeleton and the deuterated methyl group into the final natural product. This would be invaluable for pathway discovery and engineering.
Table 3: Potential Labeled Products in a Hypothetical Biosynthetic Pathway Study with this compound
| Precursor | Potential Labeled Product | Analytical Method for Detection |
| This compound | Modified terpene-like structures | High-Resolution Mass Spectrometry |
| This compound | Polyketide derivatives | 2H NMR Spectroscopy |
**computational and Theoretical Studies of 2 Methyl 2 Octanol D3**
Quantum Chemical Calculations for Structural Elucidation and Energetic Properties of Deuterated Analogs
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in the structural elucidation and determination of the energetic properties of 2-Methyl-2-octanol-d3. These ab initio methods allow for the precise calculation of molecular geometries, bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.
For this compound, a key focus of quantum chemical calculations is to determine the preferred conformation of the molecule and the rotational energy barriers of its flexible alkyl chain. By systematically rotating the bonds within the octyl group and calculating the corresponding energy, a potential energy surface can be mapped out, revealing the lowest energy (most stable) conformations. The substitution of a hydrogen atom with deuterium (B1214612) in the methyl group attached to the tertiary carbon (C2) has a subtle but calculable effect on the molecule's vibrational frequencies and zero-point energy, which can influence its conformational preferences compared to its non-deuterated counterpart.
Energetic properties such as the heat of formation, ionization potential, and electron affinity can also be computed with high accuracy. These calculations are crucial for understanding the intrinsic stability of the molecule and its propensity to participate in chemical reactions. The table below illustrates the types of data that can be generated through quantum chemical calculations for this compound and its non-deuterated analog.
| Property | Calculated Value for 2-Methyl-2-octanol (B126132) | Calculated Value for this compound | Computational Method |
|---|---|---|---|
| Optimized C-O Bond Length (Å) | 1.445 | 1.445 | DFT/B3LYP/6-311G(d,p) |
| Optimized O-H Bond Length (Å) | 0.965 | 0.965 | DFT/B3LYP/6-311G(d,p) |
| Optimized C-D Bond Length (Å) | N/A | 1.092 | DFT/B3LYP/6-311G(d,p) |
| Calculated Dipole Moment (Debye) | 1.68 | 1.67 | DFT/B3LYP/6-311G(d,p) |
| Zero-Point Vibrational Energy (kcal/mol) | 125.8 | 124.9 | DFT/B3LYP/6-311G(d,p) |
Molecular Dynamics Simulations to Explore Conformational Dynamics and Intermolecular Interactions
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational dynamics and intermolecular interactions. Current time information in Edmonton, CA.
Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as hydrogen bonding. In a simulation of multiple this compound molecules, the formation and breaking of hydrogen bonds between the hydroxyl groups can be monitored. These interactions are crucial in determining the bulk properties of the alcohol, such as its boiling point and viscosity. The presence of the deuterium atom can subtly influence the strength and dynamics of these hydrogen bonds. The table below outlines typical parameters and outputs from an MD simulation of this compound.
| Simulation Parameter/Output | Typical Value/Description |
|---|---|
| Force Field | OPLS-AA or CHARMM |
| Simulation Time | 100 ns - 1 µs |
| Solvent | Explicit (e.g., TIP3P water) or Implicit |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Analyzed Property: Radial Distribution Function g(r) of O-O | Provides information on the average distance between hydroxyl groups, indicating the extent of hydrogen bonding. |
| Analyzed Property: Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed conformations, indicating conformational stability. |
Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, MS) for Deuterated Species
Computational methods are highly effective in predicting and interpreting the spectroscopic parameters of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. For deuterated species like this compound, these predictions are particularly valuable for confirming isotopic labeling and for understanding the effects of deuterium substitution on the spectra.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted with good accuracy using DFT calculations. For this compound, the most significant difference in the ¹H NMR spectrum compared to its non-deuterated analog would be the absence of the signal corresponding to the methyl protons at the C2 position. The presence of deuterium at this position would result in a very weak and broad signal in the ²H (deuterium) NMR spectrum. The predicted chemical shifts for the remaining protons and carbons can aid in the assignment of experimental spectra.
IR Spectroscopy: The vibrational frequencies in an IR spectrum can also be calculated using quantum chemical methods. The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequency of the C-D bond compared to the C-H bond. nih.gov Specifically, the C-D stretching vibration will appear at a lower wavenumber (frequency) due to the heavier mass of deuterium. princeton.edu This calculated shift can be a powerful tool for identifying the success of a deuteration reaction.
Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help in understanding the fragmentation patterns observed in mass spectrometry. For this compound, the molecular ion peak would be shifted to a higher mass-to-charge ratio (m/z) by three units compared to the non-deuterated compound. Computational modeling can be used to calculate the relative energies of different fragment ions, helping to rationalize the observed fragmentation pathways.
The following table provides a hypothetical comparison of predicted spectroscopic data for 2-Methyl-2-octanol and its deuterated analog.
| Spectroscopic Parameter | Predicted Value for 2-Methyl-2-octanol | Predicted Value for this compound |
|---|---|---|
| ¹H NMR Chemical Shift (C2-CH₃, ppm) | ~1.2 | Absent |
| ¹³C NMR Chemical Shift (C2, ppm) | ~72 | ~71.5 (with a C-D coupling) |
| IR Stretching Frequency (C-H of C2-CH₃, cm⁻¹) | ~2970 | N/A |
| IR Stretching Frequency (C-D of C2-CD₃, cm⁻¹) | N/A | ~2200 |
| Molecular Ion (m/z) in MS | 144.15 | 147.17 |
Theoretical Modeling of Kinetic Isotope Effects and Reaction Pathways
Theoretical modeling is a powerful tool for investigating the kinetic isotope effect (KIE) and for mapping out the reaction pathways of chemical transformations. The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For this compound, the presence of deuterium can influence the rates of reactions involving the cleavage of a C-H or C-D bond at the C2-methyl position.
Computational methods, such as DFT, can be used to calculate the transition state structures and activation energies for proposed reaction mechanisms. By comparing the calculated activation energies for the deuterated and non-deuterated reactants, the KIE can be predicted. A primary KIE is expected if the C-D bond is broken in the rate-determining step of the reaction. For example, in an oxidation reaction where a hydrogen atom is abstracted from the methyl group at C2, the reaction would be slower for this compound due to the stronger C-D bond compared to the C-H bond.
Theoretical modeling can also be used to explore different potential reaction pathways. For a tertiary alcohol like 2-Methyl-2-octanol, common reactions include dehydration to form an alkene and substitution reactions. Computational chemistry can be used to model the intermediates and transition states for both Sₙ1 and E1 mechanisms that are typical for tertiary alcohols. libretexts.orgcsueastbay.edu The calculated energy profiles for these pathways can help to predict the major products under different reaction conditions. The table below illustrates the type of information that can be obtained from theoretical modeling of a hypothetical dehydration reaction.
| Parameter | Theoretical Value (Non-deuterated) | Theoretical Value (Deuterated) | Reaction |
|---|---|---|---|
| Activation Energy (Ea) for C-H/C-D bond cleavage (kcal/mol) | 25.2 | 26.5 | Hypothetical Oxidation |
| Calculated kH/kD (Primary KIE) | ~7 | Hypothetical Oxidation | |
| Activation Energy (Ea) for Dehydration (kcal/mol) | 30.5 | 30.5 | Acid-Catalyzed Dehydration (E1) |
| Calculated kH/kD (Secondary KIE) | ~1.05 | Acid-Catalyzed Dehydration (E1) |
**future Directions and Emerging Research Avenues for Deuterated Alcohols in Scientific Disciplines**
Integration of Deuterated Alcohols in Multi-Omics and Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems from a holistic perspective by integrating data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gove-enm.org Within this framework, deuterated compounds, including alcohols, serve as powerful tools, particularly in metabolomics, which studies the complete set of small-molecule metabolites within a biological system. nih.gov
Deuterated alcohols can be employed as stable isotope tracers to delineate complex metabolic pathways. simsonpharma.com For example, by introducing a deuterated alcohol like 2-Methyl-2-octanol-d3 into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org This allows for the mapping of metabolic fluxes and the identification of novel metabolites and pathways, which is crucial for understanding disease states and the effects of xenobiotics. nih.gov
In multi-omics studies, the integration of data from different platforms is a significant challenge. nih.govresearchgate.net Metabolomics, due to its proximity to the phenotype, can serve as a "common denominator" to link genetic and proteomic variations to functional outcomes. nih.gov Deuterated molecules are invaluable in this context as internal standards for quantitative metabolomics. researchgate.netacs.org Their chemical similarity to the endogenous, non-deuterated counterparts ensures they behave almost identically during sample extraction and analysis, but their mass difference allows for clear distinction and accurate quantification by MS. acs.org The use of this compound as an internal standard could, for instance, enable the precise measurement of related lipid species, providing robust data that can be confidently integrated with genomic or proteomic datasets to build comprehensive models of cellular metabolism.
| Application Area | Function of Deuterated Alcohol | Key Analytical Technique | Potential Insight Gained |
|---|---|---|---|
| Metabolic Pathway Tracing | Stable Isotope Tracer | Mass Spectrometry (MS), NMR Spectroscopy | Elucidation of metabolic fluxes, identification of novel metabolites and pathways. acs.orgnih.gov |
| Quantitative Metabolomics | Internal Standard | Liquid Chromatography-Mass Spectrometry (LC-MS) | Accurate quantification of endogenous metabolites for robust data integration. researchgate.netacs.org |
| Pharmacokinetic (PK) Studies | Tracer for ADME studies | Mass Spectrometry (MS) | Understanding drug absorption, distribution, metabolism, and excretion. acs.org |
| Lipidomics | Standard for Lipid Quantification | Mass Spectrometry (MS) | Precise measurement of lipid species to understand lipid metabolism and signaling. nih.gov |
Advancements in Microscale and Continuous-Flow Deuteration Technologies
The synthesis of deuterated compounds has traditionally been hampered by limitations of conventional batch-type methods, which can be inefficient, difficult to scale up, and require large amounts of expensive reagents like deuterium (B1214612) oxide (D₂O). tn-sanso.co.jp However, recent advancements in microscale and continuous-flow chemistry are revolutionizing the synthesis of deuterated molecules, including alcohols. researchgate.netnih.govcolab.ws
Continuous-flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. tn-sanso.co.jpnih.gov This technology offers several advantages over batch processing:
Enhanced Safety: Small reaction volumes and superior heat and mass transfer significantly reduce the risks associated with highly reactive intermediates or exothermic reactions. tn-sanso.co.jpmdpi.com
Improved Efficiency and Scalability: Flow reactors allow for rapid reaction optimization, higher yields, and straightforward scalability by simply extending the operation time or running multiple reactors in parallel. tn-sanso.co.jpresearchgate.net
Reduced Reagent Consumption: The precise control over stoichiometry and reaction conditions in flow systems can lead to a more efficient use of expensive deuterating agents. tn-sanso.co.jpmdpi.com
Recent studies have demonstrated the successful application of flow chemistry for various deuteration reactions. researchgate.netnih.gov For instance, H-D exchange reactions using D₂O can be performed efficiently in flow reactors, often coupled with microwave irradiation to accelerate the process. tn-sanso.co.jp Systems like the H-Cube®, which generates deuterium gas on-demand from the electrolysis of D₂O, exemplify the safety and efficiency of modern flow deuteration techniques. mdpi.com These methods enable the controlled and selective installation of deuterium atoms into diverse organic frameworks, making the synthesis of complex molecules like this compound more practical and cost-effective. researchgate.netcolab.ws
| Parameter | Conventional Batch Synthesis | Continuous-Flow Synthesis |
|---|---|---|
| Production Scale | Limited by reaction vessel size. tn-sanso.co.jp | Easily scalable by extending run time. tn-sanso.co.jp |
| Process Time | Long, due to slow heating/cooling and multi-step processing. tn-sanso.co.jp | Greatly reduced, entire process can be integrated. tn-sanso.co.jp |
| Safety | Higher risks with exothermic reactions and hazardous reagents. | Inherently safer due to small volumes and superior control. mdpi.com |
| Reagent Efficiency | Often requires excess of expensive reagents (e.g., D₂O). | Higher efficiency, reduced consumption of deuterating agents. mdpi.com |
| Reaction Control | Less precise control over temperature and mixing. | Precise control of reaction conditions (temperature, pressure, time). mdpi.com |
Potential for this compound in Novel Material Science and Advanced Functional Molecule Development
The influence of deuteration extends beyond the life sciences into material science and the development of advanced functional molecules. The substitution of hydrogen with deuterium can significantly alter the properties of organic materials. researchgate.net The stronger C-D bond is less prone to cleavage from heat or light, which can enhance the thermal and photochemical stability of polymers and other organic materials.
Furthermore, the difference in mass between hydrogen and deuterium alters the vibrational frequencies of molecular bonds. This can be exploited in the design of organic electronic materials, such as those used in Organic Light Emitting Diodes (OLEDs). Reducing high-frequency C-H bond vibrations by substituting with C-D bonds can suppress non-radiative decay pathways, thereby improving the efficiency and durability of OLED devices. researchgate.net
While specific research on this compound in material science is not yet widespread, its structure suggests potential applications. As a deuterated long-chain alcohol, it could be explored as:
A monomer or building block: For the synthesis of novel polymers, polyesters, or polyurethanes. The presence of the deuterated methyl group could enhance the stability of the resulting polymer at metabolically susceptible positions.
An additive or plasticizer: To modify the properties of existing polymers, potentially improving their longevity or performance under harsh conditions.
A precursor for functional molecules: Its aliphatic chain and tertiary alcohol group make it a versatile starting material for the synthesis of more complex deuterated molecules with tailored properties for applications in electronics, optics, or advanced coatings.
The development of such materials relies on the availability of deuterated building blocks, and advancements in synthesis (as discussed in 8.2) are critical for exploring these innovative applications. acs.orgmarketersmedia.com
Challenges and Opportunities in the Synthesis and Application of Complex Deuterated Organic Compounds
Despite the immense potential of deuterated compounds, their broader application is faced with several challenges, which concurrently create opportunities for innovation.
Challenges:
Synthetic Complexity: Achieving high levels of deuteration at specific, pre-determined sites within a complex molecule remains a significant synthetic challenge. researchgate.net Many methods lack the required regioselectivity, leading to isotopic scrambling. marketersmedia.com
Cost and Availability: Deuterium oxide (D₂O) and other deuterated reagents are significantly more expensive than their hydrogen-containing counterparts. Efficient synthesis methods that minimize waste are crucial.
Analytical Characterization: Verifying the exact position and level of deuterium incorporation requires sophisticated analytical techniques, such as high-field NMR and specialized mass spectrometry, which can be a bottleneck in the development process. acs.org
Unpredictable Isotope Effects: While the kinetic isotope effect is the primary driver of the benefits of deuteration, its precise impact in a complex biological system can be difficult to predict and may sometimes lead to unexpected outcomes. gabarx.comnih.gov
Opportunities:
Novel Catalysis: There is a major opportunity in the development of new catalysts and synthetic methods that offer high selectivity for C-H bond deuteration under mild conditions. researchgate.netnih.gov This includes advancements in transition-metal catalysis and photocatalytic processes.
Pharmaceutical Development: The ability of deuteration to improve the pharmacokinetic (PK) and safety profiles of drugs is a significant opportunity. nih.govmusechem.comunibestpharm.com By slowing metabolism, deuteration can lead to lower, less frequent dosing and reduced formation of toxic metabolites. nih.govneulandlabs.com This has been successfully demonstrated with FDA-approved drugs like deutetrabenazine. nih.gov
Advanced Materials: The use of deuteration to create next-generation materials with enhanced stability and performance is a rapidly growing field, particularly in organic electronics. researchgate.net
Mechanistic Studies: Deuterated compounds will continue to be indispensable tools for elucidating reaction mechanisms in chemistry and probing enzymatic processes in biology. simsonpharma.com
The journey of complex deuterated molecules like this compound from laboratory synthesis to widespread application is contingent on overcoming these challenges. The continued development of efficient, selective, and scalable synthetic technologies will be the key driver in unlocking the full potential of deuteration across scientific disciplines. researchgate.netresearchgate.net
Q & A
Q. 1.1. What are the established synthetic routes for 2-Methyl-2-octanol-d3, and how do deuteration protocols affect yield and purity?
Deuteration of tertiary alcohols like this compound typically involves acid-catalyzed H/D exchange or Grignard reactions with deuterated reagents. For example, using deuterated methanol (CDOH, 99.5% D) in solvent systems can introduce deuterium at the hydroxyl group . However, steric hindrance in tertiary alcohols may reduce deuteration efficiency. Purity validation via H-NMR and GC-MS is critical, as isotopic scrambling or incomplete labeling can skew kinetic or metabolic studies .
Q. 1.2. How is this compound characterized structurally, and what spectroscopic techniques are most reliable for confirming deuteration?
Key techniques include:
- H-NMR : To confirm deuterium incorporation at the hydroxyl and methyl positions.
- Mass Spectrometry (MS) : High-resolution MS detects isotopic patterns (e.g., +3 Da shift for three deuterium atoms).
- IR Spectroscopy : O-D stretching (~2500 cm) vs. O-H (~3300 cm) distinguishes deuteration levels.
Structural analogs like 2-Methylheptan-2-ol (PubChem CID: DTXSID00211538) provide reference data for comparative analysis .
Q. 1.3. What are the primary applications of this compound in basic research?
This compound is used as a deuterated internal standard in mass spectrometry for quantifying non-deuterated analogs in biological matrices. It also serves as a tracer in metabolic flux studies to track hydroxyl group interactions in lipid or steroid pathways .
Advanced Research Questions
Q. 2.1. How does deuteration at the hydroxyl group influence the compound’s kinetic isotope effects (KIE) in enzyme-catalyzed reactions?
Deuteration alters reaction rates due to KIE, particularly in processes involving O-H bond cleavage (e.g., dehydrogenase or hydroxylase activity). For this compound, the primary KIE () can range from 2–10, depending on the enzyme’s active site geometry. Experimental design should include:
Q. 2.2. What challenges arise in resolving contradictory data from metabolic studies using this compound, and how can they be mitigated?
Contradictions often stem from:
- Isotopic impurity : Ensure >98% deuteration (validated by H-NMR) to avoid signal overlap.
- Matrix effects : Biological samples may contain endogenous alcohols that interfere with detection. Use selective extraction methods (e.g., solid-phase extraction) and isotopic dilution assays.
- Enzymatic variability : Account for interspecies differences in enzyme kinetics by standardizing model systems (e.g., human hepatocytes vs. rodent models) .
Q. 2.3. How can researchers optimize experimental protocols for studying solvent isotope effects (SIE) with this compound in non-aqueous systems?
In non-polar solvents (e.g., hexane or toluene), SIE is minimal, but in protic solvents (e.g., deuterated methanol), deuteration alters hydrogen-bonding networks. Methodological considerations include:
- Solvent purity : Use deuterated solvents with ≥99.5% D (e.g., CDOH) to minimize proton contamination .
- Temperature control : SIE is temperature-dependent; conduct experiments under isothermal conditions.
- Comparative kinetics : Pair experiments with / systems to isolate solvent vs. solute isotope effects .
Methodological and Data Analysis Questions
Q. 3.1. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving deuterated alcohols?
Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. For deuterated compounds, adjust for isotopic differences in bioavailability:
Q. 3.2. How should researchers validate literature data on this compound’s physicochemical properties (e.g., vapor pressure, logP)?
Cross-reference multiple authoritative databases:
- PubChem : For molecular formula (CHO) and SMILES strings.
- EPA DSSTox : For vapor pressure (e.g., 0.62 mmHg for 2-Methylheptan-2-ol).
- FDA GSRS : For regulatory-grade substance identification.
Discrepancies may arise from measurement techniques (e.g., static vs. dynamic vapor pressure methods); always note experimental conditions .
Resource and Literature Guidance
Q. 4.1. What databases and tools are essential for accessing high-quality data on deuterated compounds like this compound?
Prioritize:
Q. 4.2. How can researchers efficiently track emerging studies on deuterated alcohols using academic search tools?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


